molecular formula C18H17ClN2O3 B8040120 2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide

2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide

Cat. No.: B8040120
M. Wt: 344.8 g/mol
InChI Key: LWVJYVFUQRIPRY-UHFFFAOYSA-N
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Description

2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide is an organic compound that features a benzamide core substituted with a 4-chlorobenzoyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide typically involves the acylation of morpholine with 4-chlorobenzoyl chloride, followed by the coupling of the resulting intermediate with a benzamide derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and solvents like dichloromethane or tetrahydrofuran to dissolve the reactants .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or morpholine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzoyl chloride: A precursor used in the synthesis of 2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide.

    N-morpholin-4-ylbenzamide: A structurally related compound lacking the 4-chlorobenzoyl group.

    Benzamide derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to the presence of both the 4-chlorobenzoyl group and the morpholine ring, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-(4-chlorobenzoyl)-N-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-7-5-13(6-8-14)17(22)15-3-1-2-4-16(15)18(23)20-21-9-11-24-12-10-21/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVJYVFUQRIPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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